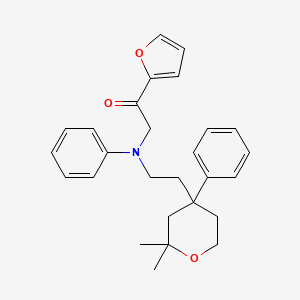
Antimalarial agent 34
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimalarial agent 34 is a novel compound designed to combat malaria, a disease caused by Plasmodium parasites. Malaria remains a significant global health challenge, particularly in developing countries. The compound has shown promising results in preclinical studies, demonstrating high efficacy against Plasmodium falciparum, the most deadly malaria parasite .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 34 involves multiple steps, starting with the preparation of key intermediates. One common route includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form dihydropyrimidines . The reaction conditions typically involve heating the mixture at 80°C for several hours.
Industrial Production Methods
For industrial production, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize waste .
化学反应分析
Types of Reactions
Antimalarial agent 34 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further tested for antimalarial activity .
科学研究应用
Antimalarial agent 34 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites at different life stages.
Medicine: Potential therapeutic agent for treating malaria, especially in drug-resistant cases.
Industry: Used in the development of new antimalarial drugs and formulations.
作用机制
The mechanism of action of Antimalarial agent 34 involves disrupting the parasite’s ability to synthesize essential proteins. The compound binds to the enzyme dihydrofolate reductase, inhibiting its activity and preventing the synthesis of tetrahydrofolate, a critical cofactor in DNA synthesis . This leads to the death of the parasite and the resolution of the infection.
相似化合物的比较
Similar Compounds
Chloroquine: A widely used antimalarial drug that targets the parasite’s heme detoxification pathway.
Artemisinin: A potent antimalarial that generates free radicals to damage parasite proteins.
Mefloquine: Another antimalarial that disrupts the parasite’s ability to metabolize hemoglobin.
Uniqueness
Antimalarial agent 34 is unique due to its high potency and low propensity for resistance development. Unlike chloroquine and mefloquine, which have seen widespread resistance, this compound remains effective against resistant strains of Plasmodium falciparum .
属性
分子式 |
C22H25ClN6O4S |
|---|---|
分子量 |
505.0 g/mol |
IUPAC 名称 |
N-[2-[[5-chloro-2-(3-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(7-8-19(20)29-9-11-33-12-10-29)25-22-24-14-16(23)21(27-22)26-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) |
InChI 键 |
ZZGIFZFFFHTUCU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3NS(=O)(=O)C)Cl)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)

![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)







![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)


